molecular formula C20H16FN3O3 B2968143 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate CAS No. 866144-92-5

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate

Cat. No.: B2968143
CAS No.: 866144-92-5
M. Wt: 365.364
InChI Key: FMYFSRSYJWEAIH-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate is a complex organic compound with a unique structure that combines a pyrimido[1,2-a][1,3]benzimidazole core with a fluorobenzenecarboxylate moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzimidazole derivative with a pyrimidine precursor, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often require the use of catalysts such as acetic acid and solvents like ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate is unique due to the presence of the fluorobenzenecarboxylate moiety. This functional group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c1-12-15(10-11-27-19(26)13-6-8-14(21)9-7-13)18(25)24-17-5-3-2-4-16(17)23-20(24)22-12/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYFSRSYJWEAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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